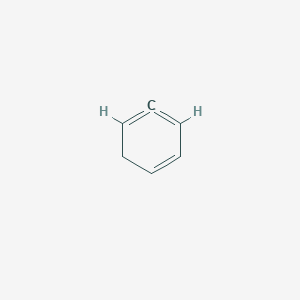

1,2,4-Cyclohexatriene

Description

Structure

3D Structure

Properties

CAS No. |

124869-33-6 |

|---|---|

Molecular Formula |

C6H6 |

Molecular Weight |

78.11 g/mol |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-3,6H,4H2 |

InChI Key |

QJJOAYUATFWLKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

history of 1,2,4-cyclohexatriene discovery

An In-Depth Technical Guide to the Discovery and Chemistry of 1,2,4-Cyclohexatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and scientific overview of this compound, a fascinating and highly reactive isomer of benzene. Often termed an "isobenzene," this strained cyclic allene has intrigued chemists for decades, existing at the intersection of theoretical prediction and challenging experimental verification. This document traces the journey from its theoretical conception to its definitive trapping, detailing the key synthetic strategies developed for its generation. We will explore the critical role of computational chemistry in understanding its fleeting existence and unique reactivity. Furthermore, this guide will culminate in the landmark synthesis of a stable metallabenzene analogue, a discovery that solidified our understanding of this elusive molecule and opened new avenues for its application in synthesis.

Introduction: Beyond the Benzene Paradigm

Since Kekulé's elucidation of the resonant, aromatic structure of benzene, its C6H6 formula has been a cornerstone of organic chemistry.[1] However, the realm of C6H6 isomers is rich with structures that challenge the limits of bonding and stability. While the hypothetical, non-aromatic 1,3,5-cyclohexatriene with fixed alternating single and double bonds has been a critical theoretical construct for understanding benzene's resonance energy, other, more tangible isomers have been the subject of intense investigation.[2] Among these, the strained, non-aromatic this compound stands out. This molecule is not a simple conjugated diene but a cyclic allene, a structural motif that imparts significant ring strain and, consequently, high reactivity.[3] Its story is one of a transient intermediate, a species too reactive to be isolated under normal conditions but whose existence can be unequivocally proven through clever experimental design.

This guide will provide a detailed chronology and technical analysis of the discovery and characterization of this compound, offering insights for researchers in organic synthesis and materials science.

Theoretical Underpinnings and Computational Insights

Long before its experimental observation, this compound was a subject of theoretical interest. Computational studies have been indispensable in predicting its properties and guiding experimental efforts.

Structure and Energetics

Quantum chemical calculations have been crucial in defining the geometry and high energy of this compound. Unlike the planar, aromatic benzene, this compound is a non-planar molecule containing a strained allene functionality within the six-membered ring.

| Property | Calculated Value | Reference |

| Strain Energy | ~34 kcal/mol | [3] |

| Heat of Formation (δHOf) | 105.1 ± 1.0 kcal/mol | [3] |

The significant strain energy arises from the distortion of the ideal 180° geometry of the central carbon of the allene to fit within the confines of the six-membered ring. This high energy content is the driving force for its reactivity and fleeting existence.

Diradical Character

Calculations have also indicated a high diradical character for this compound.[3] This property is crucial for understanding its reactivity, particularly its propensity to undergo cycloaddition reactions and its rapid isomerization to more stable aromatic systems.

The Quest for Experimental Evidence: Generation and Trapping

The high reactivity of this compound makes its direct observation and isolation currently impossible. Therefore, its "discovery" is marked by the first successful experiments to generate it in situ and immediately "trap" it with a reactive partner, providing stable adducts as evidence of its transient existence.

Seminal Work of Christl and Coworkers

The definitive proof of the existence of this compound was provided in 1992 by the research group of Manfred Christl.[3] They successfully generated the molecule and trapped it with furan and styrene.

Generation Method: Elimination from a Halogenated Precursor

The primary method employed was the treatment of 1-bromocyclohexa-1,4-diene with a strong base, potassium tert-butoxide (KOtBu), to induce elimination of hydrogen bromide.

Experimental Protocol: Trapping with Furan and Styrene

The following is a generalized protocol based on the seminal trapping experiments:

-

Preparation of the Precursor: 1-Bromocyclohexa-1,4-diene is synthesized from trans-4,5-dibromocyclohexene by the elimination of one equivalent of hydrogen bromide.

-

In Situ Generation and Trapping: A solution of 1-bromocyclohexa-1,4-diene in a solvent containing a large excess of the trapping agent (e.g., furan or styrene) is treated with potassium tert-butoxide.

-

Reaction: The transient this compound is formed and immediately undergoes a cycloaddition reaction with the trapping agent.

-

With Furan: A [4+2] Diels-Alder cycloaddition occurs to yield a tetrahydroepoxynaphthalene derivative.

-

With Styrene: A [2+2] cycloaddition occurs, forming a phenylcyclobuta[b]chromene derivative after subsequent reaction steps.[3]

-

-

Isolation and Characterization: The resulting cycloadducts are stable and can be isolated and characterized using standard spectroscopic techniques (NMR, MS), confirming their structure and, by inference, the transient existence of this compound.[3]

Tetradehydro-Diels-Alder (TDDA) Reaction

Another powerful method for generating 1,2,4-cyclohexatrienes is the tetradehydro-Diels-Alder (TDDA) reaction. This involves the net cycloaddition between a conjugated enyne and a tethered alkyne.[4][5]

Mechanism of the TDDA Reaction

The TDDA reaction is a thermal cycloisomerization that proceeds through a strained cyclic allene intermediate. This intermediate often rapidly rearranges to an aromatic product through a prototropic shift, making trapping with an external reagent a competitive process.[4][6]

The utility of the TDDA reaction lies in its ability to construct complex aromatic systems from acyclic precursors, with the this compound being a key, albeit transient, intermediate.

A Milestone in Stabilization: The Isometallabenzene Analogue

The fleeting nature of this compound posed a significant challenge to its detailed study. A major breakthrough came with the synthesis and characterization of a stable organometallic complex where the this compound ring is stabilized by coordination to a metal center.

Synthesis of an Osmium-Containing this compound

Researchers were able to synthesize and structurally characterize an osmium complex that features a metallabenzene ring with the geometry of a this compound. This landmark achievement provided the first opportunity to study the structural parameters of this ring system directly.

Synthetic Protocol:

The synthesis is a multi-step process starting from an osmium dihydrogen complex:

-

Starting Material: The synthesis begins with the elongated dihydrogen complex [Os(H)2(CH3CN)(H2O)(PiPr3)2]BF4.

-

Intermediate Formation: This complex reacts with phenylacetylene and HBF4·OEt2 to yield an alkenyl-alkynyl-carbyne intermediate.

-

Cyclization: The addition of sodium chloride to this intermediate induces a cyclization reaction, forming the stable osmium-containing this compound complex.

Structural Characterization and Significance

X-ray crystallographic analysis of the osmium complex revealed key structural features of the coordinated this compound ring. The bond lengths within the ring confirmed the presence of both double and single bond character, consistent with the predicted structure of the free molecule.

This work was a monumental step forward, demonstrating that a highly unstable organic molecule could be "tamed" by incorporating it into the coordination sphere of a transition metal. This not only provided invaluable structural data but also opened up the possibility of using such stabilized complexes as synthons in organic chemistry.

Conclusion and Future Outlook

The history of this compound is a testament to the power of synergy between theoretical predictions and experimental ingenuity. From its conception as a high-energy isomer of benzene to its definitive trapping and eventual stabilization as a metallabenzene, the journey has deepened our understanding of chemical bonding at its limits.

For researchers in drug development and materials science, the story of this compound offers several key takeaways:

-

Reactive Intermediates as Synthetic Tools: The controlled generation and trapping of highly reactive species like this compound can lead to the rapid construction of complex molecular architectures.

-

The Power of Organometallic Chemistry: Transition metals can be used to stabilize otherwise inaccessible organic structures, opening up new avenues for novel reagents and catalysts.

-

Computational Chemistry as a Predictive Tool: The use of theoretical calculations to predict the properties and reactivity of unknown molecules is an invaluable tool in modern chemical research.

Future research in this area may focus on the development of new methods for generating this compound under even milder conditions, exploring its reactivity with a wider range of trapping agents, and designing new, stable metallabenzene analogues with potential applications in catalysis and materials science. The legacy of this once-elusive molecule continues to inspire the pursuit of fundamental chemical knowledge and its application in solving real-world scientific challenges.

References

- 1. Benzene - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. mdpi.com [mdpi.com]

- 4. Generation [via Tetradehydro-Diels-Alder (TDDA) Reactions] and Reactivity of 6-Fluorocyclohexa-1,2,4-triene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electronic Structure of 1,2,4-Cyclohexatriene: A Strained Isomer of Benzene

Abstract

The C₆H₆ chemical formula famously represents benzene, the archetypal aromatic compound. However, numerous other isomers exist, many of which are highly strained and reactive, offering unique insights into chemical bonding and reactivity. Among these, 1,2,4-cyclohexatriene stands out as a fascinating intermediate, characterized by a highly strained cyclic allene moiety. This guide provides a comprehensive analysis of its electronic structure, leveraging computational and experimental data to elucidate its unique geometry, bonding, and reactivity. We will contrast its properties with those of the eminently stable benzene, explore the theoretical methods required for its study, and detail the reaction pathways it undergoes, driven by the release of substantial ring strain. This document is intended for researchers in organic chemistry, computational chemistry, and drug development who are interested in the fundamental properties of strained intermediates and their potential applications in synthesis.

Introduction: Beyond Benzene's Shadow

While benzene represents a minimum on the C₆H₆ potential energy surface, stabilized by aromatic delocalization, its isomers offer a landscape of high-energy, kinetically fleeting structures. This compound is one such isomer, first generated and trapped in 1992.[1] Unlike the planar, delocalized π-system of benzene, this compound is defined by a cumulated diene system—an allene—incorporated within a six-membered ring.[1] This structural feature imposes immense geometric strain, rendering the molecule highly reactive and making its study reliant on a synergy between computational modeling and specialized experimental techniques designed to generate and trap transient species.

The core of its unique chemistry lies in the fundamental conflict between the preferred geometries of its constituent parts: the linear arrangement of an allene (sp-hybridized central carbon) and the cyclic nature of a six-membered ring. This guide will dissect the consequences of this conflict, from its distorted geometry and bonding to its energetic instability and characteristic strain-releasing reaction pathways.

Molecular Geometry and Bonding: The Strained Allene Core

The defining characteristic of this compound is the forced bending of the C1=C2=C3 allene unit to accommodate the ring structure. This deviation from the ideal 180° angle of a linear allene is the primary source of the molecule's instability.

Key Structural Features:

-

Non-Planar Geometry: The molecule adopts a twisted, non-planar conformation to alleviate strain.

-

Hybridization: The carbon atoms of the allene unit (C1, C2, C3) exhibit hybridization that deviates from the ideal. C2 is sp-hybridized, while C1 and C3 are sp²-hybridized. The remaining carbons in the ring are sp³ and sp² hybridized.

-

Strain Energy: The constraints of the six-membered ring impose significant angle and torsional strain. The strain energy of this compound has been computationally estimated to be approximately 34 kcal/mol.[1] This is a substantial amount of stored potential energy that dictates its reactivity.

Computational studies provide the most reliable data on the geometry of this transient molecule.

| Parameter | Calculated Value (Typical) | Comparison to Ideal Geometry |

| C1=C2=C3 Bond Angle | ~111-128° | Far from ideal 180° (Allene) |

| C1=C2 Bond Length | ~1.28 - 1.38 Å | Varies with computational model |

| C2=C3 Bond Length | ~1.36 - 1.42 Å | Varies with computational model |

Note: Specific bond lengths and angles can vary depending on the level of theory used in the calculation. The values presented are representative ranges found in the literature.[2]

Electronic Structure: The Absence of Aromaticity

The electronic structure of this compound is fundamentally different from that of benzene, primarily due to the lack of cyclic conjugation, which is a prerequisite for aromaticity.

Breakdown of Conjugation: The sp-hybridized C2 carbon of the allene moiety possesses two perpendicular π bonds. One of these π bonds is in the plane of the ring, and the other is perpendicular to it. This arrangement disrupts the continuous, cyclic overlap of p-orbitals that is the hallmark of benzene. Consequently, this compound does not satisfy Hückel's rule (4n+2 π electrons in a cyclic, planar, fully conjugated system) and is therefore non-aromatic.[3]

Frontier Molecular Orbitals (HOMO/LUMO): The nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) governs the molecule's reactivity.

-

HOMO: Localized on the conjugated π-system.

-

LUMO: The structure of the LUMO differs significantly from that of benzene and is key to its reactivity in cycloaddition reactions.

Computational analyses have shown that depending on the geometry (e.g., at a planar transition state), this compound can exhibit significant diradical or zwitterionic character.[2] This electronic flexibility contributes to its diverse reactivity profile.

Diagram: Orbital Overlap Comparison

The following diagram illustrates the critical difference in p-orbital overlap between aromatic benzene and the non-aromatic, strained this compound.

Caption: Comparison of p-orbital overlap in benzene vs. This compound.

Reactivity: Pathways for Strain Release

The high strain energy of this compound is the driving force for its chemical reactions. It serves as a high-energy intermediate that rapidly transforms into more stable products. It is typically generated in situ via reactions like the tetradehydro-Diels-Alder (TDDA) reaction.[1]

The primary reaction pathways are:

-

Aromatization: This is the most common fate. The molecule rearranges to form a stable benzene derivative. This process is believed to occur not through a direct[1][4]-hydrogen shift, but via two sequential 1,2-hydrogen atom shifts, a mechanism supported by computational studies.[1]

-

Cycloaddition Reactions: The strained double bonds, particularly the allene system, are highly susceptible to cycloaddition reactions with suitable trapping agents.

-

Skeletal Rearrangement: The high energy of the intermediate can lead to complex skeletal rearrangements to relieve ring strain.[1]

-

Intramolecular Hydrogen Migration: In substituted derivatives, competitive[1][4]-hydrogen atom migration can occur, leading to non-benzenoid products.[1]

Diagram: Generation and Reaction Pathways

This workflow illustrates the typical generation of a this compound intermediate and its subsequent, competing reaction pathways driven by strain release.

Caption: Generation and primary reaction pathways of this compound.

Comparative Analysis: this compound vs. Benzene

The stark contrast between this compound and its isomer benzene provides a powerful illustration of the principles of aromaticity and strain.

| Feature | This compound | Benzene (1,3,5-Cyclohexatriene) |

| Symmetry | Low symmetry, non-planar | High symmetry (D₆ₕ), planar |

| Bonding | Strained allene, localized π-bonds | Delocalized π-system, all C-C bonds equal (1.39 Å)[5] |

| Stability | Highly unstable, high strain energy (~34 kcal/mol)[1] | Exceptionally stable, aromatic stabilization (~36 kcal/mol)[6][7] |

| Aromaticity | Non-aromatic | Aromatic |

| Reactivity | Highly reactive; undergoes addition, rearrangement | Unreactive; undergoes substitution to preserve aromaticity[5] |

| Spectroscopy (¹H NMR) | Complex spectrum expected with distinct olefinic and aliphatic protons | Single peak (~7.26 ppm in CDCl₃) due to chemical equivalence |

Conclusion for the Field

This compound is more than a chemical curiosity; it is a testament to the predictive power of modern computational chemistry and a platform for exploring the limits of molecular strain. Its electronic structure, dictated by a forcibly bent allene system, results in a high-energy, non-aromatic intermediate whose chemistry is dominated by rapid, strain-releasing transformations. For researchers and drug development professionals, understanding the behavior of such transient species is critical. The principles governing its reactivity—strain release, aromatization, and controlled cycloadditions—can be harnessed in complex synthetic strategies to build molecular architectures that are otherwise difficult to access. The continued study of this compound and its derivatives will undoubtedly push the boundaries of our understanding of chemical bonding and reaction mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. Cyclohexa-1,2,4-triene | C6H6 | CID 15686076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Tautomeric Landscape of C6H6 Isomers: A Technical Guide to the Computational Modeling of 1,2,4-Cyclohexatriene and Its Valence Isomers

This in-depth technical guide provides a comprehensive framework for the computational modeling of the highly reactive and theoretically significant 1,2,4-cyclohexatriene and its valence isomers. Addressed to researchers, scientists, and professionals in drug development and computational chemistry, this document outlines the core methodologies, theoretical underpinnings, and practical considerations for accurately predicting the structures, stabilities, and reaction pathways of these challenging C6H6 systems.

Introduction: The Elusive Nature of this compound

The C6H6 potential energy surface is a cornerstone of organic chemistry, with benzene as its most prominent and stable resident.[1] However, it is also populated by a fascinating array of higher-energy isomers, including Dewar benzene, prismane, and the focus of this guide: this compound.[1][2] This non-aromatic, strained cyclic triene is of significant theoretical interest due to its unique bonding and high reactivity.[3] Its fleeting existence makes experimental characterization exceptionally difficult, positioning computational modeling as an indispensable tool for understanding its properties and chemical behavior.[4][5]

First generated and trapped in 1992, this compound is a short-lived, strained allene isomer of benzene.[3][6] The high reactivity of this and other cyclic allenes is attributed to the significant strain of housing a twisted allene within a small ring.[3] Computational estimates place the strain energy of this compound at approximately 34 kcal/mol.[3] This inherent instability leads to rapid isomerization, most commonly through hydrogen atom migration to form a more stable benzenoid product.[3]

This guide will provide a validated protocol for exploring the C6H6 potential energy surface, focusing on the accurate prediction of molecular geometries, vibrational frequencies, and relative energies of this compound and its key valence isomers. The methodologies described herein are designed to provide a robust and reproducible workflow for researchers in the field.

Foundational Principles: Selecting the Right Computational Toolkit

The accurate modeling of strained and electronically complex molecules like the isomers of this compound necessitates a careful selection of computational methods. The choice of theoretical level and basis set is paramount and directly influences the reliability of the obtained results.[4][5]

2.1. The Power of Density Functional Theory (DFT)

For systems of this size and complexity, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[7][[“]] Specifically, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange have proven to be particularly effective for organic molecules.[9]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This widely used functional often provides excellent geometric predictions and reasonable energetic ordering for organic molecules.[7][9]

-

M05-2X: This functional is known to perform well for thermochemistry and barrier heights, making it a good choice for studying reaction pathways.[7][[“]]

2.2. The Importance of the Basis Set

The basis set determines the flexibility given to the electrons in the calculation. For strained systems, a flexible basis set is crucial for accurately describing the electron distribution in distorted bonds.

-

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and provide a good starting point. The inclusion of polarization functions (d,p) is essential for describing the non-spherical nature of electron density in molecules. Diffuse functions (+) are important for anions and systems with lone pairs and can improve accuracy.[10]

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed for systematic convergence towards the complete basis set limit. While more computationally demanding, they are the gold standard for high-accuracy calculations.

For the protocols outlined in this guide, we will primarily utilize the B3LYP functional with the 6-311+G(d,p) basis set as it represents a robust and well-validated combination for this class of molecules.

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a self-validating workflow for the computational investigation of this compound and its isomers.

3.1. Step 1: Initial Structure Generation

The first step is to generate plausible 3D structures for each isomer of interest. This can be done using any molecular building software (e.g., Avogadro, ChemDraw). It is crucial to start with a reasonable initial geometry to ensure the optimization converges to the desired minimum.

3.2. Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms on the potential energy surface.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Software: Gaussian, ORCA, or any other suitable quantum chemistry package.

-

Keyword: Opt

The optimization algorithm will iteratively adjust the molecular geometry until a stationary point is found. It is essential to verify that the optimization has converged by checking the software output for convergence criteria.

3.3. Step 3: Vibrational Frequency Analysis

A vibrational frequency calculation should be performed on the optimized geometry. This serves two critical purposes:

-

Characterization of the Stationary Point: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.

-

Calculation of Thermochemical Properties: The frequencies are used to compute zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and entropy, and Gibbs free energy.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Keyword: Freq

Workflow Diagram:

References

- 1. ias.ac.in [ias.ac.in]

- 2. Examples of constitutional isomers of molecular formula C6H6 mass 78 structural isomers carbon chain structural constitutional isomers of C6H6 formula skeletal formula of isomers alkenes alkynes cycloalkenes cycloalkynes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. Strain visualization for strained macrocycles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00629G [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. consensus.app [consensus.app]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Calculation and Interpretation of Strain Energy in Cyclic Allenes

Abstract

Strained cyclic allenes are a fascinating class of transient, high-energy intermediates that have transitioned from chemical curiosities to powerful building blocks in modern organic synthesis.[1] Their immense reactivity stems directly from the substantial ring strain energy (RSE) induced by constraining the typically linear allene moiety within a cyclic framework.[2][3] Understanding and quantifying this strain is paramount for predicting reactivity, designing novel synthetic pathways, and developing new chemical entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for calculating the strain energy of cyclic allenes. We will explore both the predominant computational approaches, centered on homodesmotic reaction schemes with Density Functional Theory (DFT), and the experimental techniques used for validation. This guide emphasizes the causality behind methodological choices, provides detailed, field-proven protocols, and illustrates how a quantitative understanding of strain directly informs the synthetic application of these remarkable intermediates.

The Theoretical Foundation of Strain in Cyclic Allenes

The Geometric and Electronic Origins of Strain

The fundamental source of strain in cyclic allenes is the forced deviation of the C=C=C bond angle from its ideal 180° geometry. This bending distortion leads to significant angle strain and inefficient overlap of the p-orbitals that form the allene's characteristic orthogonal π-systems. As the ring size decreases, the deviation from linearity becomes more severe, causing a dramatic increase in the molecule's potential energy.[3] This stored energy, or strain energy, is the thermodynamic driving force behind the high reactivity of these species.[4][5] The increased strain weakens the allene's π-bonds and reduces the HOMO-LUMO gap, making the molecule susceptible to a variety of rapid, strain-releasing reactions such as cycloadditions and palladium-catalyzed annulations.[5][6][7]

Defining Ring Strain Energy (RSE): A Thermodynamic Concept

Ring Strain Energy (RSE) is not a direct physical observable but a conceptual tool used to quantify the excess energy of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue.[8][9] It is the energy released when the ring is opened to form a comparable open-chain molecule. This value can be determined computationally or derived from experimental thermochemical data.

Experimental RSE is calculated as the difference between the experimentally measured standard enthalpy of formation (ΔH°f) and the theoretical enthalpy of formation estimated for a strain-free reference compound using additivity schemes.[8]

-

RSE = ΔH°f (experimental) - ΔH°f (strain-free reference)

Computational RSE is most reliably calculated as the reaction enthalpy of a balanced, hypothetical reaction that converts the cyclic species into strain-free acyclic products.[10][11] The most robust of these are homodesmotic reactions.

Computational Approaches to Quantifying Strain Energy

Computational chemistry provides the most direct and widely used methods for quantifying the strain in transient species like cyclic allenes. The central strategy involves constructing a theoretical reaction where the strain is cancelled out.

The Principle of Homodesmotic Reactions

To accurately calculate RSE, it is crucial to devise a reaction where the energies of unstrained bonds and groups on the reactant and product sides cancel, isolating the energy contribution from strain alone. While isodesmic reactions (conserving bond types) are an improvement over simple atom-balance, homodesmotic reactions offer a higher level of theory and are the preferred method.[11][12]

A homodesmotic reaction is designed to conserve not only the number of bonds of each formal type (e.g., C-C, C=C, C-H) but also the number of carbon atoms with their specific hybridization states (sp³, sp², sp) and the number of attached hydrogen atoms.[11] This meticulous conservation provides a superior cancellation of systematic errors in the quantum chemical calculation, leading to a more accurate determination of the strain energy.[12]

Caption: Homodesmotic reaction for 1,2-cyclohexadiene.

The Chemist's Toolbox: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for these calculations, offering a favorable balance of accuracy and computational cost for organic molecules.[13][14] Functionals such as B3LYP, when paired with a sufficiently large basis set like 6-311+G(d,p), have been shown to provide reliable strain energy estimates for cyclic allenes.[15] For higher accuracy, more computationally expensive methods like G-4 or CBS-APNO can be employed.[16]

Protocol: Step-by-Step Calculation of RSE via a Homodesmotic Reaction

This protocol outlines the workflow for calculating the RSE of 1,2-cyclohexadiene using DFT.

Caption: Computational workflow for RSE calculation.

-

Construct the Homodesmotic Reaction: Define a balanced reaction. For 1,2-cyclohexadiene: 1,2-cyclohexadiene + 2 CH₃-CH₃ → CH₂=CH-CH=CH₂ + 2 CH₂=CH-CH₃

-

Geometry Optimization: Using a computational chemistry software package (e.g., Gaussian), perform a full geometry optimization on each of the four unique molecules in the reaction. This finds the lowest energy conformation for each species.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This serves two purposes:

-

Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. This validates the optimized geometry.

-

Thermochemistry: The calculation yields the Zero-Point Vibrational Energy (ZPVE), which is a necessary quantum mechanical correction to the electronic energy.

-

-

Calculate Total Energies (E₀): For each molecule, sum its electronic energy and its ZPVE.

-

E₀ = E_electronic + ZPVE

-

-

Calculate the Ring Strain Energy: Apply Hess's Law to the calculated total energies.

-

RSE = [E₀(butadiene) + 2 * E₀(propene)] - [E₀(1,2-cyclohexadiene) + 2 * E₀(ethane)]

-

Experimental Validation and Corroboration

While computational methods are powerful, experimental validation provides the authoritative grounding for theoretical claims. However, directly measuring the thermochemical properties of highly reactive, short-lived intermediates is a significant challenge.[17]

Calorimetry and Heats of Formation

The primary experimental route to strain energy is through the determination of the molecule's heat of formation (ΔH°f).[9] For stable compounds, this is often achieved using bomb calorimetry , where the heat of combustion is precisely measured.[18][19] By applying Hess's law, the heat of combustion can be used to calculate the standard enthalpy of formation.

Benson Group Increment Theory (BGIT)

Once an experimental ΔH°f is obtained, it must be compared to a theoretical strain-free value. Benson Group Increment Theory (BGIT) is a well-established empirical method for this purpose.[20][21] BGIT posits that the ΔH°f of a molecule can be estimated by summing the empirically derived enthalpy contributions of its constituent chemical groups.[21][22] Since these group values are derived from unstrained acyclic molecules, the resulting ΔH°f (BGIT) represents the enthalpy of the hypothetical strain-free analogue. The difference between the experimental value and the BGIT value is the experimental strain energy.[23]

Protocol: Deriving Experimental Strain Energy

Caption: Logic for deriving experimental strain energy.

-

Calorimetric Measurement: Perform combustion calorimetry on a stable cyclic compound to determine its heat of combustion (ΔH°c).

-

Calculate Experimental ΔH°f: Use the known ΔH°f of the combustion products (CO₂ and H₂O) and the measured ΔH°c to calculate the experimental ΔH°f of the compound via Hess's Law.

-

Calculate Theoretical ΔH°f: Deconstruct the molecule into its constituent groups as defined by BGIT. Sum the tabulated enthalpy values for these groups to obtain the estimated strain-free ΔH°f.

-

Determine Strain Energy: Subtract the theoretical strain-free ΔH°f from the experimental ΔH°f to yield the experimental ring strain energy.

Advanced Techniques: Photoacoustic Calorimetry

For transient intermediates that cannot be isolated, time-resolved techniques are necessary. Photoacoustic Calorimetry (PAC) is a powerful method for studying the thermodynamics of short-lived species.[24][25] In PAC, a laser pulse generates the reactive intermediate, and a transducer "listens" to the heat and volume changes that occur as the intermediate reacts or decays, providing direct enthalpic information on microsecond timescales.[26]

Strain Energy in Practice: Data and Interpretation

The true value of these calculations lies in their ability to predict and rationalize the chemical behavior of cyclic allenes.

Quantitative Strain Energies of Common Cyclic Allenes

Computational studies have provided reliable estimates for the strain energies of a homologous series of cyclic allenes. The data clearly show the inverse relationship between ring size and strain.

| Cyclic Allene | Ring Size | Allene Functional Group Strain (kcal/mol) |

| 1,2-Cyclobutadiene | 4 | 65 |

| 1,2-Cyclopentadiene | 5 | 51 |

| 1,2-Cyclohexadiene | 6 | 32 |

| 1,2,4-Cyclohexatriene | 6 | 34 |

| 1,2-Cycloheptadiene | 7 | 14 |

| 1,2-Cyclooctadiene | 8 | 5 |

| 1,2-Cyclononadiene | 9 | 2 |

| (Data sourced from B3LYP/6-311+G(d,p)+ZPVE level calculations)[15] |

The Strain-Reactivity Relationship

The magnitude of the RSE is a direct predictor of reactivity. For example, 1,2-cyclohexadiene (RSE ≈ 32 kcal/mol) is a transient intermediate that must be generated in situ and trapped, readily undergoing cycloadditions.[5][6] In contrast, 1,2-cyclononadiene (RSE ≈ 2 kcal/mol) is a stable, isolable compound. This strain-driven reactivity is the cornerstone of their utility in synthesis, enabling the construction of complex molecular architectures under mild conditions.[4][17][27]

Conclusion and Future Outlook

The calculation of strain energy in cyclic allenes is a critical tool for the modern chemist. Robust computational protocols, primarily based on DFT calculations of homodesmotic reactions, provide reliable and predictive quantitative data. These theoretical values, grounded by experimental thermochemical principles, allow for a deep understanding of the structure-reactivity relationships that govern these potent intermediates. As computational power increases and new machine learning models emerge, the ability to rapidly and accurately predict strain for ever more complex systems will continue to accelerate innovation in drug discovery and materials science, where the controlled release of molecular strain is a key strategy for chemical synthesis.[10][28]

References

- 1. researchgate.net [researchgate.net]

- 2. Generation and reactivity of unsymmetrical strained heterocyclic allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A distinct mode of strain-driven cyclic allene reactivity: Group migration to the central allene carbon atom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Access to Complex Scaffolds Through [2+2] Cycloadditions of Strained Cyclic Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies Pertaining to the Chemistry of Strained Cyclic Allenes [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]

- 14. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain estimates for small-ring cyclic allenes and butatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Generation and reactivity of unsymmetrical strained heterocyclic allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calorimetry - Wikipedia [en.wikipedia.org]

- 19. reddit.com [reddit.com]

- 20. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 21. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. Photoacoustic calorimetry of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.aip.org [pubs.aip.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Strain Problems got you in a Twist? Try StrainRelief: A Quantum-Accurate Tool for Ligand Strain Calculations [arxiv.org]

Introduction: The Challenge of a Strained Benzene Isomer

An In-depth Technical Guide to the Spectroscopic Properties of 1,2,4-Cyclohexatriene

Abstract: this compound, a strained, non-aromatic C₆H₆ isomer of benzene, represents a fascinating and challenging target for spectroscopic investigation. As a short-lived, high-energy cyclic allene, it serves as a key transient intermediate in various chemical transformations. Its fleeting existence precludes analysis by conventional spectroscopic methods, necessitating the use of specialized techniques, primarily matrix isolation spectroscopy, coupled with high-level computational chemistry. This guide provides a comprehensive overview of the theoretical and experimental efforts to elucidate the structural, electronic, and vibrational properties of this compound, offering field-proven insights for researchers in physical organic chemistry, reaction dynamics, and materials science.

Among the isomers of benzene, this compound stands out due to its unique electronic structure and high degree of ring strain. Unlike its aromatic counterpart, it features a cumulated triene system within a six-membered ring, classifying it as a cyclic allene. This structural arrangement renders the molecule highly reactive and difficult to isolate, with its existence often confirmed only through trapping experiments with activated olefins.[1] The study of such transient species is paramount for a complete understanding of reaction mechanisms where they are proposed as key intermediates.[1][2]

The primary challenge in characterizing this compound lies in its kinetic instability. To overcome this, spectroscopic studies must be conducted under conditions that can generate and trap the molecule for a sufficient duration to allow for interrogation. This is where the synergy between computational modeling and experimental matrix isolation spectroscopy becomes indispensable.

Theoretical Framework: Predicting the Spectroscopic Landscape

Given the experimental difficulties, high-level ab initio computational methods provide the foundational understanding of this compound's properties. These theoretical studies are not merely predictive; they are essential for interpreting the complex experimental spectra where signals from the target molecule may be convoluted with those of precursors and byproducts.

Electronic Structure and Geometry

Computational studies reveal that this compound does not possess a planar structure. The ground state geometry is a twisted ring with C₁ symmetry.[3] This distortion from planarity is a direct consequence of the immense strain induced by incorporating the linear allene moiety into a six-membered ring.

A critical aspect of its electronic structure is the nature of its low-lying electronic states. High-level calculations indicate a complex interplay between a strained allene ground state, a nearby diradical state, and zwitterionic states.[3][4] The energetic ordering and accessibility of these states govern the molecule's chemical behavior. The energy required to flatten the molecule, known as the planarization energy, is significant, calculated to be around 10 kcal mol⁻¹.[3]

Table 1: Calculated Geometric Parameters for this compound Data synthesized from ab initio calculations.[3]

| Parameter | Value (Å or degrees) | Description |

| C1–C2 Bond Length | ~1.35 Å | Double bond character |

| C2–C3 Bond Length | ~1.40 Å | Single bond character |

| H1–C1–C3–H3 Dihedral | ~80° | Measure of allene twist (ideal is 90°) |

Vibrational Frequencies (Infrared Spectroscopy)

Theoretical frequency calculations are crucial for assigning experimental infrared (IR) spectra. The most characteristic vibrational modes for this compound are expected to be the asymmetric and symmetric stretches of the C=C=C allene group. The table below summarizes key predicted vibrational frequencies.

Table 2: Key Predicted Vibrational Frequencies for this compound Frequencies are typically calculated using methods like DFT (B3LYP) or higher-level ab initio methods and may vary based on the level of theory and basis set.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~1950 - 2000 | Asymmetric C=C=C Stretch |

| ~1300 - 1350 | C-C Single Bond Stretches |

| ~1100 - 1150 | Symmetric C=C=C Stretch |

| ~800 - 900 | C-H Bending Modes |

Experimental Elucidation: Trapping and Probing a Transient Species

The most successful experimental approach for studying highly reactive molecules like this compound is matrix isolation spectroscopy . This technique involves trapping the species of interest within a rigid, inert host material at cryogenic temperatures, thereby preventing diffusion and bimolecular reactions.[5]

In-Situ Generation

This compound is not a stable compound that can be stored. It must be generated in situ within the cryogenic matrix. A documented pathway involves the photolysis of suitable precursors. For instance, the UV irradiation of cis-1,3,5-hexatriene, itself generated from the photochemical ring-opening of 1,3-cyclohexadiene, has been proposed to yield this compound among other thermally unstable photoproducts when suspended in an argon matrix at 20 K.[6]

Caption: Proposed photochemical pathway to this compound.

Spectroscopic Detection

Once trapped, the matrix can be interrogated using various spectroscopic methods.

-

Infrared (IR) Spectroscopy: By taking IR spectra before and after photolysis, new absorption bands corresponding to photoproducts can be identified. The definitive assignment of bands to this compound relies on matching the experimental frequencies with those predicted by high-level computational models (as shown in Table 2). The intense, characteristic asymmetric allene stretch around 1950-2000 cm⁻¹ is a key target for identification.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound are also of significant interest. Theoretical calculations predict the energies of its valence excited states.[7] Experimental UV-Vis analysis within the matrix can provide validation for these predictions, offering insights into the molecule's photochemistry.

-

Photoelectron Spectroscopy (PES): While challenging for such a transient species, theoretical photoelectron spectra can be computed.[8] These spectra predict the ionization energies required to eject electrons from the molecule's various orbitals, providing a direct probe of its electronic structure. Experimental validation would likely require advanced techniques like time-resolved photoelectron spectroscopy on a molecular beam.[9][10]

Experimental Protocol: Matrix Isolation FTIR Spectroscopy

This section provides a validated, step-by-step methodology for the generation and IR spectroscopic characterization of this compound.

Objective: To generate this compound via UV photolysis of a matrix-isolated precursor and identify its characteristic vibrational bands using FTIR spectroscopy.

Pillar of Trustworthiness: This protocol integrates spectral subtraction and comparison with ab initio calculations as a self-validating system to distinguish the product from the precursor and other byproducts.

Methodology

-

Cryostat Preparation:

-

A closed-cycle helium cryostat capable of reaching temperatures of 10-20 K is assembled.

-

A suitable IR-transparent window (e.g., CsI or KBr) is mounted on the cold head.

-

The system is evacuated to a high vacuum (< 10⁻⁶ torr) to prevent condensation of atmospheric gases.

-

-

Precursor and Matrix Gas Preparation:

-

A dilute gas mixture of the precursor (e.g., 1,3-cyclohexadiene) in the matrix gas (e.g., Argon) is prepared. A typical mixing ratio is 1:1000 (precursor:matrix).

-

Causality: A high dilution is critical to ensure that individual precursor molecules are isolated from each other in the matrix, preventing dimerization or aggregation.[5] Argon is chosen for its inertness and transparency across a wide spectral range.[5]

-

-

Matrix Deposition:

-

The gas mixture is slowly leaked into the vacuum shroud and directed towards the cold window through a fine control valve.

-

A transparent, solid argon matrix doped with the precursor is grown over a period of 1-2 hours. The window temperature is maintained at ~20 K.

-

-

Initial Spectral Acquisition (Baseline):

-

An initial FTIR spectrum of the unphotolyzed matrix is recorded. This serves as the baseline, showing the vibrational bands of the isolated precursor molecule.

-

-

In-Situ Photolysis:

-

The matrix is irradiated with a suitable UV light source (e.g., a mercury arc lamp with appropriate filters) through a quartz window on the cryostat.

-

Causality: The wavelength is chosen to electronically excite the precursor, initiating the photochemical reaction (e.g., the ring-opening of 1,3-cyclohexadiene to cis-1,3,5-hexatriene, followed by its isomerization).[6]

-

-

Post-Photolysis Spectral Acquisition:

-

FTIR spectra are recorded at intervals during photolysis.

-

A final spectrum is taken after the UV source is turned off.

-

-

Data Analysis:

-

Difference spectra are generated by subtracting the initial baseline spectrum from the post-photolysis spectra.

-

Positive peaks in the difference spectrum correspond to newly formed products, while negative peaks correspond to the depletion of the precursor.

-

The new experimental peaks are compared against the computationally predicted vibrational frequencies for this compound and other potential photoproducts for definitive assignment.

-

Caption: Experimental workflow for matrix isolation FTIR studies.

Conclusion and Future Outlook

The spectroscopic characterization of this compound remains a formidable challenge at the frontier of physical organic chemistry. While high-level computational studies have provided a robust theoretical picture of its structure and properties, direct experimental observation is sparse and relies on the indirect evidence gathered from matrix isolation experiments.[3][6] The definitive, high-resolution spectroscopic portrait of this molecule is yet to be completed.

Future research should focus on employing more sensitive and selective techniques. The combination of mass-selected deposition with IR spectroscopy could provide an unambiguous identification of its vibrational spectrum. Furthermore, ultrafast time-resolved spectroscopy could potentially capture the dynamics of its formation and subsequent reactions in real-time, moving beyond the static picture offered by cryogenic trapping. Such endeavors will continue to deepen our understanding of this and other highly strained, reactive intermediates that are central to chemical synthesis and dynamics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

frontier molecular orbitals of 1,2,4-cyclohexatriene

An In-depth Technical Guide to the Frontier Molecular Orbitals of 1,2,4-Cyclohexatriene

Abstract

This compound, a strained, non-aromatic isomer of benzene also known as isobenzene, represents a fascinating and highly reactive intermediate in organic chemistry. Its transient nature and unique electronic structure are dictated by a strained cyclic allene moiety, rendering it susceptible to a variety of chemical transformations not accessible to its stable benzene counterpart. This technical guide provides a comprehensive exploration of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this compound. We will dissect the theoretical underpinnings of its electronic structure, present its FMO characteristics, and elucidate how these orbitals govern its reactivity, particularly in pericyclic reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the synthetic potential of high-energy intermediates.

Theoretical Foundation: Why Frontier Orbitals Dictate Reactivity

To comprehend the chemical behavior of a transient species like this compound, we must look beyond simple structural diagrams and delve into its electronic makeup. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful framework for this analysis.[1] It posits that the most significant interactions between two reacting molecules occur between the HOMO of one species and the LUMO of the other.[1][2]

-

The HOMO (Highest Occupied Molecular Orbital): As the highest-energy orbital containing electrons, the HOMO represents the molecule's ability to act as a nucleophile or electron donor.[2][3] Its energy level and spatial distribution are critical for reactions with electrophiles.

-

The LUMO (Lowest Unoccupied Molecular Orbital): As the lowest-energy orbital devoid of electrons, the LUMO signifies the molecule's capacity to act as an electrophile or electron acceptor.[2][3] A low-energy LUMO indicates a strong propensity to accept electrons from a nucleophile.

-

The HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity.[4][5] A small HOMO-LUMO gap suggests that the molecule can be easily excited, correlating with high reactivity.[5]

For this compound, the immense ring strain imposed by the cyclic allene structure fundamentally alters its electronic properties compared to benzene, leading to a significantly smaller HOMO-LUMO gap and a dramatic increase in reactivity.[6]

Caption: Conceptual diagram of this compound and its Frontier Molecular Orbitals.

The Frontier Molecular Orbitals of this compound

High-level ab initio and density functional theory (DFT) calculations are essential to model the electronic structure of this unstable molecule.[6][7] While benzene's FMOs are delocalized across a planar, aromatic system, the orbitals of this compound are heavily influenced by its strained, non-planar geometry.

The electronic character of this compound is complex, with computational studies suggesting a delicate balance between diradical and zwitterionic states that influences its stability and planarization energy.[6] This complexity is directly reflected in its frontier orbitals.

-

HOMO: The HOMO is primarily associated with the π-system of the conjugated diene portion of the molecule (C4-C5-C6-C1). Its energy is significantly higher (less stable) than the HOMO of benzene due to reduced conjugation and ring strain. This high-energy HOMO makes this compound a potent electron donor in reactions like cycloadditions.

-

LUMO: The LUMO is expected to have significant contributions from the central carbon of the allene moiety (C2) and the associated strained π-bond perpendicular to the diene system. Ring strain forces this orbital to a very low energy, making the molecule a powerful electrophile, highly susceptible to attack by nucleophiles.

Quantitative Data Summary

The following table provides illustrative energy values for the FMOs of this compound as predicted by computational models, contrasted with those of the highly stable benzene molecule.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) | Kinetic Stability |

| Benzene | ~ -9.2 | ~ +1.8 | ~ 11.0 | Very High |

| This compound | ~ -8.5 | ~ -0.5 | ~ 8.0 | Very Low |

Note: These are representative values derived from computational chemistry principles for illustrative purposes. A smaller HOMO-LUMO gap, as seen in this compound, is a hallmark of high reactivity.[4]

Reactivity and Mechanistic Implications: An FMO Perspective

The unique FMO characteristics of this compound make it an ideal substrate for pericyclic reactions, which proceed through a concerted, cyclic transition state.[8][9]

[4+2] Cycloadditions (Diels-Alder Reactions)

This compound is an excellent diene component in Diels-Alder reactions. The reaction is governed by the interaction between the high-energy HOMO of the cyclohexatriene and the LUMO of a dienophile (an electron-poor alkene or alkyne). The favorable orbital overlap and small energy gap between the interacting FMOs lead to a low activation barrier and rapid reaction, which is essential for trapping this transient species.[9]

Caption: FMO control in the Diels-Alder trapping of this compound.

Experimental Protocol: Generation and In Situ Trapping

Due to its extreme reactivity, this compound cannot be isolated. It must be generated in the presence of a trapping agent to confirm its existence via the structure of the resulting adduct.[10]

Objective: To generate this compound from 1-bromocyclohexa-1,4-diene and trap it with furan.

Methodology

-

System Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the trapping agent, furan (20 equivalents), and anhydrous tetrahydrofuran (THF) as the solvent.

-

Causality: An inert atmosphere (nitrogen) is crucial to prevent oxidation of reagents and intermediates. A large excess of the trapping agent is used to ensure the highly reactive cyclohexatriene is intercepted efficiently before it can dimerize or decompose.

-

-

Precursor Addition:

-

Add 1-bromocyclohexa-1,4-diene (1.0 equivalent) to the solution.[10]

-

Cool the mixture to 0 °C in an ice bath.

-

Causality: Cooling the reaction helps to control the exothermic nature of the elimination reaction and increases the lifetime of the transient intermediate, maximizing the chance of successful trapping.

-

-

Initiation of Elimination:

-

Slowly add a solution of potassium tert-butoxide (KOtBu, 1.5 equivalents) in THF to the reaction mixture dropwise over 30 minutes.

-

Causality: KOtBu is a strong, non-nucleophilic base. Its bulkiness favors proton abstraction (elimination) to form the triene over direct nucleophilic substitution on the bromo-diene precursor. Slow addition maintains a low instantaneous concentration of the base, further controlling the reaction rate.

-

-

Reaction and Quenching:

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

-

Workup and Purification:

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (the tetrahydroepoxynaphthalene adduct) via column chromatography.[10]

-

Caption: Experimental workflow for the generation and trapping of this compound.

Significance in Chemical Synthesis and Drug Development

The study of strained intermediates like this compound is not merely an academic curiosity. Harnessing their controlled reactivity allows for the rapid construction of complex molecular architectures from simple precursors.[11] The embedded diene and allene functionalities within the trapped products serve as versatile handles for further synthetic elaboration.

In drug development, the principles governing the reactivity of such species are highly relevant. While this compound itself is too unstable for direct therapeutic use, the strain-promoted reactions it undergoes are analogous to bioorthogonal chemistries used in chemical biology and drug delivery. Understanding the FMOs of reactive intermediates can guide the design of novel linkers, probes, and warheads for targeted drug action.

Conclusion

The paint a clear picture of a molecule primed for reactivity. Its high-energy HOMO and low-energy LUMO, direct consequences of severe ring strain, result in a small energy gap that distinguishes it starkly from its stable isomer, benzene. This electronic configuration makes it a potent diene in cycloadditions and a strong electrophile for nucleophilic attack. By understanding and controlling the FMO-driven reactivity of this and other strained intermediates, chemists can unlock powerful new pathways for the efficient synthesis of complex molecules relevant to materials science and medicine.

References

- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pericyclic reaction - Wikipedia [en.wikipedia.org]

- 9. Pericyclic Reaction Chemistry | Chemogenesis [meta-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fleeting Existence of 1,2,4-Cyclohexatriene: A Technical Guide to its Synthesis and In-Situ Trapping

Abstract

This technical guide provides an in-depth exploration of the synthesis and trapping of 1,2,4-cyclohexatriene, a highly strained and transient isomer of benzene. As a cyclic allene, its fleeting existence presents unique challenges and opportunities in synthetic chemistry. This document details the foundational methods for its in-situ generation, primarily through elimination reactions and pericyclic closures, and surveys the diverse array of trapping reactions used to intercept and characterize this reactive intermediate. Authored for researchers, scientists, and professionals in drug development, this guide emphasizes the mechanistic rationale behind experimental design, offering field-proven insights into the manipulation of this fascinating species. Detailed protocols, data summaries, and mechanistic diagrams are provided to serve as a practical resource for harnessing the synthetic potential of this compound.

Introduction: The Allure of a Strained Benzene Isomer

The study of strained organic molecules has consistently pushed the boundaries of chemical theory and synthetic methodology. Among the isomers of benzene, the cyclic allenes represent a particularly intriguing class of high-energy intermediates. This compound, sometimes referred to as isobenzene, is a non-aromatic, strained cyclic allene that has captivated chemists due to its unique electronic structure and high reactivity. Its transient nature, a direct consequence of significant ring strain, necessitates in-situ generation and trapping techniques to infer its existence and explore its chemical behavior.

The fundamental challenge in studying this compound lies in its propensity to rapidly undergo reactions that relieve its inherent strain. This reactivity, however, is also its greatest synthetic asset. The ability to generate this intermediate under controlled conditions allows for the construction of complex polycyclic and heterocyclic scaffolds through a variety of pericyclic and addition reactions. This guide will delve into the core methodologies developed for the synthesis and trapping of this compound, providing both historical context and practical, in-depth protocols.

Generation of this compound: Taming a Reactive Intermediate

The synthesis of this compound is not a matter of isolation but of controlled, transient generation. Two primary strategies have emerged as effective for producing this fleeting molecule in the presence of a suitable trapping agent: elimination reactions from pre-functionalized cyclohexadiene precursors and thermally induced pericyclic reactions.

Elimination Reactions: The Genesis of Isobenzene

The seminal work on the generation of this compound involved the base-induced elimination of hydrogen bromide from a vinyl bromide precursor. This approach remains a cornerstone for accessing this reactive intermediate.

Conceptual Framework: The strategy hinges on the dehydrohalogenation of a 1-bromocyclohexa-1,4-diene derivative. The use of a strong, non-nucleophilic base promotes the elimination of HBr, leading to the formation of the strained allene. The choice of base and solvent is critical to favor the desired elimination pathway over competing side reactions.

A foundational study demonstrated the generation of this compound from 1-bromocyclohexa-1,4-diene using potassium tert-butoxide.[1] The transient cycloallene was then intercepted by a reactive diene, furan, providing compelling evidence for its formation.[1]

The Tetradehydro-Diels-Alder (TDDA) Reaction: A Pericyclic Approach

A more contemporary and versatile method for generating this compound and its derivatives is the tetradehydro-Diels-Alder (TDDA) reaction. This intramolecular [4+2] cycloaddition of a tethered enyne-alkyne system provides a thermal route to the strained cyclic allene.[2][3][4]

Mechanistic Rationale: The TDDA reaction involves the thermal cyclization of a conjugated enyne with a tethered alkyne. This concerted pericyclic reaction forms the this compound ring system. A significant advantage of this method is the ability to pre-organize the precursor, allowing for the generation of the triene under relatively mild thermal conditions. The subsequent trapping of the intermediate can then proceed with an external reagent.

Trapping Reactions: Intercepting a Fleeting Species

The high reactivity of this compound, driven by strain release, makes it a potent dienophile and electrophile in a variety of cycloaddition and nucleophilic addition reactions. The nature of the trapping agent dictates the structure of the final, stable product, providing a versatile platform for molecular construction.

[4+2] Cycloaddition Reactions: The Diels-Alder Approach

The most common and well-documented method for trapping this compound is through a [4+2] Diels-Alder cycloaddition with a conjugated diene. The strained central double bond of the allene acts as a powerful dienophile.

Key Trapping Agents:

-

Furans: Furan and its derivatives, such as 2,5-dimethylfuran, are excellent trapping agents, yielding stable oxabicyclic adducts.[1] The reaction is typically efficient and provides strong evidence for the intermediacy of the cyclic allene.

-

Cyclopentadiene: As a highly reactive diene in Diels-Alder reactions, cyclopentadiene can also effectively trap this compound.[5]

[2+2] Cycloaddition Reactions

This compound can also participate in [2+2] cycloadditions with electron-rich or electron-deficient alkenes. Styrene and its derivatives are common trapping agents in this type of reaction.[4]

[3+2] Dipolar Cycloadditions

The electrophilic nature of the central allene bond makes this compound susceptible to attack by 1,3-dipoles. This [3+2] cycloaddition pathway offers a route to five-membered heterocyclic systems. While specific examples with this compound are less common in the literature, the reactivity of related cyclic allenes suggests that 1,3-dipoles such as nitrones and azides would be effective trapping agents.[6][7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the generation and trapping of this compound. These are intended as a guide for researchers and should be adapted based on specific substrate and safety considerations.

Protocol 1: Generation via Elimination and Trapping with Furan

This protocol is adapted from the seminal work describing the generation of this compound from 1-bromocyclohexa-1,4-diene and its subsequent trapping with furan.[1]

Reaction Scheme:

Generation and Trapping Workflow

Materials:

-

1-Bromocyclohexa-1,4-diene

-

Potassium tert-butoxide (KOtBu)

-

Furan

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of Precursor: Synthesize 1-bromocyclohexa-1,4-diene from a suitable starting material, such as trans-4,5-dibromocyclohexene, via elimination of one equivalent of HBr.[1] Purify by distillation or chromatography.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve 1-bromocyclohexa-1,4-diene (1.0 eq) in anhydrous THF.

-

Addition of Trapping Agent: Add a significant excess of furan (e.g., 10-20 eq) to the solution.

-

Initiation of Elimination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the reaction mixture over a period of 30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if possible.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adduct.

Expected Outcome: The reaction should yield the endo- and exo-diastereomers of the [4+2] cycloadduct of this compound and furan. The structure of the adducts provides definitive evidence for the transient formation of the cyclic allene.

Protocol 2: Generation via Tetradehydro-Diels-Alder (TDDA) Reaction

This protocol outlines a general procedure for the synthesis of a precursor for the TDDA reaction and its subsequent thermal cyclization to generate a this compound derivative, which can be trapped in situ.[2]

Reaction Scheme:

TDDA Generation and Trapping Workflow

Materials:

-

A suitable acyclic precursor containing a conjugated enyne and a tethered alkyne.

-

A high-boiling point, inert solvent (e.g., xylenes, dichlorobenzene).

-

The desired trapping agent (e.g., furan, styrene).

-

Standard glassware for high-temperature reactions.

Procedure:

-

Precursor Synthesis: Synthesize the enyne-alkyne precursor using standard cross-coupling methodologies (e.g., Sonogashira coupling). The tether length and substitution pattern can be varied to tune the reactivity.

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the enyne-alkyne precursor (1.0 eq) and the trapping agent (5-10 eq) in the high-boiling point solvent.

-

Thermal Cyclization: Heat the reaction mixture to the required temperature (typically 120-220 °C) for several hours to overnight.[2] The optimal temperature and reaction time will depend on the specific precursor and should be determined empirically.

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to isolate the trapped product.

Data Summary

The trapping of this compound provides stable adducts whose yields can be quantified. The following table summarizes representative yields for the trapping of this compound generated from 1-bromocyclohexa-1,4-diene.

| Trapping Agent | Product Type | Yield (%) | Reference |

| Furan | [4+2] Cycloadduct | Not reported | [1] |

| 2,5-Dimethylfuran | [4+2] Cycloadduct | Not reported | [1] |

Note: The seminal paper by Christl et al. focused on the isolation and characterization of the adducts as proof of the intermediate's existence, and did not report optimized yields.

Scientific Integrity and Logic: The Evidence for a Fleeting Intermediate

The existence of this compound is inferred from the structure of its trapped products. The principles of scientific integrity demand a rigorous examination of the evidence to exclude alternative mechanistic pathways.

Causality in Experimental Design: The choice of trapping agents is critical. Dienes like furan are known to undergo [4+2] cycloadditions, and the isolation of the corresponding adducts is strong evidence for a dienophile intermediate. Similarly, the formation of cyclobutane derivatives from trapping with styrenes points towards a [2+2] cycloaddition pathway.[4]

Self-Validating Systems: The use of different trapping agents that lead to structurally distinct products, all consistent with the reaction of a single intermediate, provides a self-validating system. For instance, the formation of both a Diels-Alder adduct with furan and a [2+2] adduct with styrene under similar generating conditions strongly supports the intermediacy of this compound.

Computational and Spectroscopic Grounding:

-

Computational Studies: Density Functional Theory (DFT) calculations have been instrumental in understanding the structure and reactivity of this compound. These studies have provided insights into its geometry, strain energy, and the activation barriers for various cycloaddition reactions, corroborating the experimental findings.[6]

-

Spectroscopic Evidence: While direct spectroscopic observation of this compound in solution is not feasible due to its short lifetime, matrix isolation techniques could potentially be used to trap and characterize it at cryogenic temperatures.[9][10] In such experiments, the precursor would be co-deposited with an inert gas (e.g., argon) onto a cold window, and the intermediate generated in situ by photolysis or controlled annealing. Subsequent analysis by infrared (IR) or ultraviolet-visible (UV-Vis) spectroscopy would provide direct evidence of its formation and structure.

Conclusion and Future Outlook

This compound, despite its transient nature, has proven to be a valuable intermediate in organic synthesis. The methodologies for its generation, primarily through elimination and TDDA reactions, coupled with a diverse range of trapping reactions, have enabled the construction of complex molecular architectures. This guide has provided a comprehensive overview of the core principles and practical protocols for working with this fascinating strained allene.

Future research in this area will likely focus on the development of more efficient and selective methods for generating this compound and its derivatives. The exploration of new trapping agents and the application of these methods in the total synthesis of natural products and the development of novel pharmaceuticals are promising avenues for continued investigation. The interplay between experimental and computational chemistry will undoubtedly continue to unravel the rich and complex reactivity of this and other strained intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Generation [via Tetradehydro-Diels-Alder (TDDA) Reactions] and Reactivity of 6-Fluorocyclohexa-1,2,4-triene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

fundamental reactivity of strained cyclic cumulenes

An In-depth Technical Guide on the Core Fundamental Reactivity of Strained Cyclic Cumulenes

Executive Summary

Strained cyclic cumulenes, particularly cyclic allenes, are a class of highly reactive, transient intermediates that have transitioned from chemical curiosities to powerful tools in modern organic synthesis.[1] The incorporation of the typically linear allene functional group into a small ring induces significant strain energy (often around 30 kcal/mol), which serves as the driving force for a diverse array of chemical transformations.[2] This guide provides a comprehensive overview of the fundamental principles governing the reactivity of these species, targeting researchers, scientists, and professionals in drug development. We will explore the methods for their in situ generation, delve into their primary reactive manifolds—including pericyclic reactions, metal-catalyzed transformations, and unique rearrangements—and present detailed protocols and mechanistic insights to empower their application in the synthesis of complex molecular architectures.

Introduction: The Energetic World of Strained Cyclic Cumulenes

From Linear Stability to Cyclic Strain